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molecular formula C5H3Cl2NO3 B8369337 3.4-Dichloro-1-methoxy-pyrrole-2.5-dione

3.4-Dichloro-1-methoxy-pyrrole-2.5-dione

Cat. No. B8369337
M. Wt: 195.98 g/mol
InChI Key: QDUJGAVGRQHUTE-UHFFFAOYSA-N
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Patent
US09253980B2

Procedure details

At room temperature 3.6 g (52.9 mmol) sodium ethanolate were added to a mixture of 5.6 g (33.5 mmol) 2.3-dichloro maleic anhydride and 4.6 g (55.1 mmol) methoxyamine hydrochloride in 50 ml of acetic acid. The reaction mixture was stirred 16 hours at room temperature and then poured into an ice/water mixture. An insoluble solid crystallized out which was filtered off and washed with water. Then this solid was redissolved in ethyl acetate. the solution was dried over magnesium sulfate and evaporated. 4.5 g (68% of theory) of the title compound were obtained as a light colored solid. 1H-NMR (CDCl3. δ in ppm): 4.0 (s. 3H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])C.[Na+].[Cl:5][C:6]1[C:7]([O:9][C:10](=[O:13])[C:11]=1[Cl:12])=O.Cl.[CH3:15][O:16][NH2:17]>C(O)(=O)C>[Cl:12][C:11]1[C:10](=[O:13])[N:17]([O:16][CH3:15])[C:7](=[O:9])[C:6]=1[Cl:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)[O-].[Na+]
Name
Quantity
5.6 g
Type
reactant
Smiles
Cl/C=1/C(=O)OC(\C1\Cl)=O
Name
Quantity
4.6 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An insoluble solid crystallized out which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
Then this solid was redissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(N(C(C1Cl)=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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